CYP1A2 Inhibition Potency Comparison
In a direct head-to-head comparison using pooled human liver microsomes and phenacetin O-deethylation as the CYP1A2 probe reaction, octyl caffeate (OC) exhibited an IC50 of 111.86 µg/mL, which is 3.9-fold more potent than ethyl caffeate (EC, IC50 = 124.98 µg/mL) and 5.0-fold more potent than benzyl caffeate (BC, IC50 = 156.68 µg/mL) [1]. Notably, phenethyl caffeate (PC) showed the most potent inhibition (IC50 = 31.05 µg/mL), but octyl caffeate's intermediate potency combined with its favorable lipophilicity may offer a distinct selectivity profile [1]. Enzyme kinetic analysis via Dixon and Cornish-Bowden plots confirmed a mixed-type inhibition mechanism [1].
| Evidence Dimension | CYP1A2 catalytic activity inhibition (IC50) |
|---|---|
| Target Compound Data | 111.86 µg/mL |
| Comparator Or Baseline | Ethyl caffeate: 124.98 µg/mL; Benzyl caffeate: 156.68 µg/mL; Phenethyl caffeate: 31.05 µg/mL |
| Quantified Difference | OC vs EC: 1.12-fold lower IC50 (higher potency); OC vs BC: 1.40-fold lower IC50; OC vs PC: 3.60-fold higher IC50 (lower potency) |
| Conditions | Pooled human liver microsomes, phenacetin O-deethylation assay, Dixon and Cornish-Bowden plots |
Why This Matters
CYP1A2 inhibition is a validated chemoprevention target for procarcinogen activation; octyl caffeate's intermediate potency distinguishes it from both weaker and excessively potent analogs, enabling tailored experimental design.
- [1] Jaikang C, Niwatananun K, Narongchai P, Narongchai S, Kusirisin W. Inhibitory effects of caffeic acid ester analogues on free radicals and human liver microsome CYP1A2 activities. Med Chem. 2011 Mar;7(2):99-105. doi: 10.2174/157340611794859316. View Source
